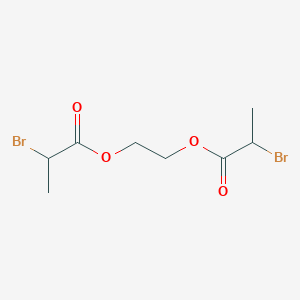![molecular formula C17H11NS B14728264 2-Phenylbenzo[f][1,3]benzothiazole CAS No. 5325-19-9](/img/structure/B14728264.png)
2-Phenylbenzo[f][1,3]benzothiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenylbenzo[f][1,3]benzothiazole is a heterocyclic compound that belongs to the benzothiazole family. This compound is characterized by a benzene ring fused to a thiazole ring, which contains both sulfur and nitrogen atoms. The phenyl group attached to the benzothiazole core enhances its chemical properties and potential applications. Benzothiazole derivatives, including this compound, are known for their diverse biological activities and have been extensively studied in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenylbenzo[f][1,3]benzothiazole typically involves the cyclization of 2-aminothiophenol with aromatic aldehydes. One common method includes the use of 2-aminothiophenol and benzaldehyde in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions . Another approach involves the coupling of 2-bromo benzothiazole with phenylboronic acid pinacol ester, catalyzed by palladium (Pd(dppf)Cl2) in the presence of potassium carbonate (K2CO3) and dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and solvents are carefully selected to ensure scalability and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
2-Phenylbenzo[f][1,3]benzothiazole undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Dess-Martin periodinane (DMP) in dichloromethane (DCM) at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) under reflux conditions.
Substitution: Electrophilic aromatic substitution using reagents like bromine (Br2) in acetic acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced benzothiazole derivatives.
Substitution: Halogenated benzothiazole derivatives.
Aplicaciones Científicas De Investigación
2-Phenylbenzo[f][1,3]benzothiazole has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Phenylbenzo[f][1,3]benzothiazole involves its interaction with specific molecular targets and pathways. For instance, in cancer research, it has been shown to inhibit the proliferation of cancer cells by interfering with DNA replication and inducing apoptosis . The compound may also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparación Con Compuestos Similares
2-Phenylbenzo[f][1,3]benzothiazole can be compared with other benzothiazole derivatives, such as:
2-Aminobenzothiazole: Known for its antimicrobial properties.
2-Mercaptobenzothiazole: Used as a vulcanization accelerator in the rubber industry.
2-(4-Aminophenyl)benzothiazole: Investigated for its anticancer activity.
The uniqueness of this compound lies in its phenyl group, which enhances its chemical stability and biological activity, making it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
5325-19-9 |
|---|---|
Fórmula molecular |
C17H11NS |
Peso molecular |
261.3 g/mol |
Nombre IUPAC |
2-phenylbenzo[f][1,3]benzothiazole |
InChI |
InChI=1S/C17H11NS/c1-2-6-12(7-3-1)17-18-15-10-13-8-4-5-9-14(13)11-16(15)19-17/h1-11H |
Clave InChI |
CYVZJVLKLDQVRY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NC3=CC4=CC=CC=C4C=C3S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


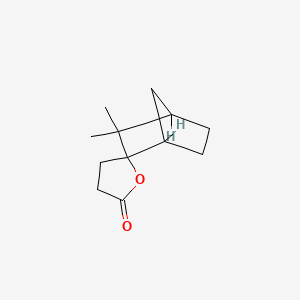


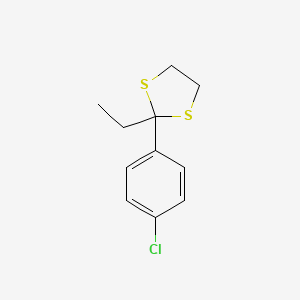
![4-Benzyl-2-cyclohexyl-6-[(dimethylamino)methyl]phenol](/img/structure/B14728205.png)
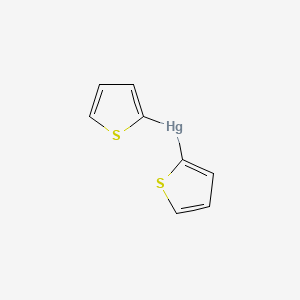
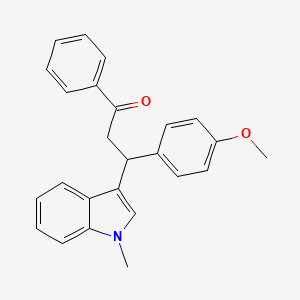

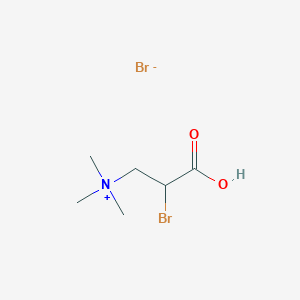

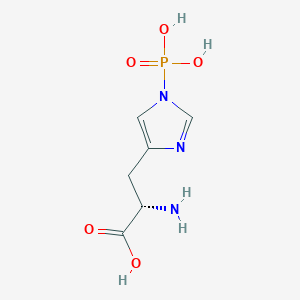
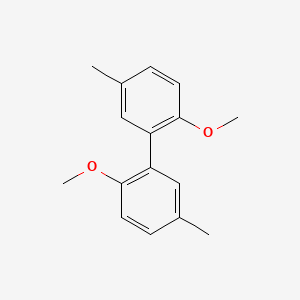
![Propanedinitrile, [(dimethylamino)phenylmethylene]-](/img/structure/B14728265.png)
